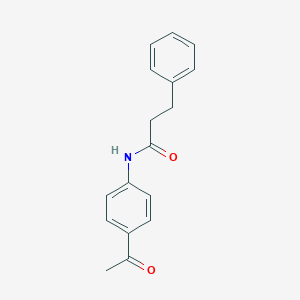

N-(4-Acetylphenyl)-3-phenylpropanamide

Description

N-(4-Acetylphenyl)-3-phenylpropanamide is a propanamide derivative characterized by a 4-acetylphenyl group attached to the amide nitrogen and a 3-phenyl substituent on the propanamide chain. Propanamides are widely studied for their roles in medicinal chemistry, particularly in drug design, due to their stability and ability to engage in hydrogen bonding via the amide group .

Propriétés

Formule moléculaire |

C17H17NO2 |

|---|---|

Poids moléculaire |

267.32 g/mol |

Nom IUPAC |

N-(4-acetylphenyl)-3-phenylpropanamide |

InChI |

InChI=1S/C17H17NO2/c1-13(19)15-8-10-16(11-9-15)18-17(20)12-7-14-5-3-2-4-6-14/h2-6,8-11H,7,12H2,1H3,(H,18,20) |

Clé InChI |

WFIGIJDJVRRREW-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |

SMILES canonique |

CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

N-(4-Hydroxyphenethyl)-3-(4-hydroxyphenyl)propanamide ()

- Structural Differences : Replaces the acetylphenyl group with a 4-hydroxyphenethyl moiety and introduces a second 4-hydroxyphenyl group on the propanamide chain.

- Functional Impact : The hydroxyl groups enhance hydrogen-bonding capacity and solubility in polar solvents compared to the acetyl group, which is electron-withdrawing and may reduce solubility .

N-(4-Chloro-2-methylphenyl)-3-[4-(isobutylsulfamoyl)phenyl]propanamide ()

- Structural Differences : Features a chloro-methylphenyl group on the amide nitrogen and a sulfamoylphenyl group on the propanamide chain.

- These modifications could enhance membrane permeability or target-specific binding compared to the acetylphenyl analog .

N-Acetyl Norfentanyl ()

- Structural Differences : Substitutes the acetylphenyl group with a piperidinyl-acetyl moiety and retains a phenyl group on the propanamide.

- Functional Impact : The piperidinyl ring introduces conformational rigidity and basicity, which are critical in opioid receptor binding. This contrasts with the planar acetylphenyl group in the target compound, suggesting divergent pharmacological profiles .

N-(4-Aminophenyl)-3-phenylpropanamide ()

- Structural Differences: Replaces the acetyl group with an amino group on the phenyl ring.

3-Chloro-N-phenyl-phthalimide ()

1-Thia-4-Azaspiro[4.5]decan Derivatives ()

- Structural Differences : Incorporates a spirocyclic thia-azaspiro ring system fused to the propanamide.

- These derivatives exhibit anti-coronavirus activity, with solubility varying widely (e.g., 321.43 mg/mL in ethanol/water mixtures) depending on substituents .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Weight | Key Substituents | Solubility (mg/mL) | Notable Activity |

|---|---|---|---|---|

| N-(4-Acetylphenyl)-3-phenylpropanamide | ~279.3 (calc.) | 4-Acetylphenyl, 3-phenyl | Not reported | Not reported |

| N-(4-Hydroxyphenethyl)-3-(4-hydroxyphenyl)propanamide | ~298.3 (calc.) | Dual 4-hydroxyphenyl | High in polar solvents | Antioxidant potential |

| N-(4-Chloro-2-methylphenyl)-[...]propanamide | ~435.9 (calc.) | Chloro-methylphenyl, sulfamoyl | Moderate lipophilicity | Enzyme inhibition |

| N-Acetyl Norfentanyl | 274.4 | Piperidinyl-acetyl | -20°C storage stable | Opioid receptor binding |

| 1-Thia-4-Azaspiro[4.5]decan Derivatives | ~350–400 | Spirocyclic thia-azaspiro | 321.43 (ethanol/water) | Anti-coronavirus |

Research Findings and Implications

- Synthetic Accessibility : Propanamide derivatives like those in are synthesized in high yields (90–100%), suggesting efficient routes for analogous compounds .

- Solubility Trends : Hydroxyl and sulfonamide groups enhance aqueous solubility, while acetyl and chloro groups favor organic solvents .

- Biological Activity : Structural modifications (e.g., spirocyclic systems in or piperidinyl in ) correlate with specific activities, highlighting the importance of substituent choice in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.